molecular formula C18H15ClO4 B2604223 Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-29-7

Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2604223
CAS RN: 300674-29-7
M. Wt: 330.76
InChI Key: OTRZHDFJLQBGHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .

Scientific Research Applications

Synthesis and Potential Biomedical Applications

Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate and its derivatives exhibit a broad spectrum of potential applications in scientific research, particularly within the fields of medicinal chemistry and material science. These compounds serve as key intermediates or active molecules in the synthesis of various biologically active compounds, demonstrating the versatility and significance of this chemical scaffold in scientific research.

β-Amyloid Aggregation Inhibition

One of the notable applications of benzofuran derivatives is their role in the inhibition of β-amyloid aggregation, a process associated with Alzheimer's disease. The synthesis of such inhibitors involves complex chemical reactions highlighting the potential of benzofuran derivatives in therapeutic interventions for neurodegenerative disorders (H. Choi et al., 2003).

Antimicrobial Activity

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for antimicrobial activity against a variety of microorganisms, including Gram-positive cocci, Gram-negative rods, and yeasts. This underscores the potential of these compounds in developing new antimicrobial agents (M. Krawiecka et al., 2012).

Anticholinesterase Action

Novel carbamates based on the furobenzofuran and methanobenzodioxepine skeletons have been synthesized and assessed for their anticholinesterase action. These compounds have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential use in treating diseases related to cholinesterase malfunction, such as Alzheimer's disease (Weiming Luo et al., 2005).

Photochromic Properties

The study of unsymmetrical isomeric diarylethenes, including derivatives with methoxyl groups, reveals their application in materials science, especially in developing molecular switches and memory storage devices. These compounds exhibit good photochromism and fluorescence switching, providing a basis for advanced photonic materials (Shouzhi Pu et al., 2009).

Synthetic Methodologies

Research into the synthetic methodologies involving benzofuran derivatives continues to expand the toolkit available to chemists for creating complex molecules. For instance, novel routes to tricyclic compounds and derivatives with potential as anti-inflammatory and analgesic agents are being developed, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Katsumi Yamamoto et al., 1995).

properties

IUPAC Name

methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRZHDFJLQBGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

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